Eupalestin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide to Eupalestin in Ageratum conyzoides: Phytochemistry, Analysis, and Therapeutic Potential

Introduction and Source Identification

Ageratum conyzoides L. (family Asteraceae) is an annual herb widely distributed in tropical and subtropical regions across the globe, including Brazil, Africa, and Asia. This plant has an extensive history of use in traditional medicine systems for treating a diverse range of ailments including inflammatory conditions, infectious diseases, skin disorders, and pain-related conditions [1]. The genus name "Ageratum" derives from the Greek words "a geras," meaning "non-aging," possibly referring to the plant's long-lasting flowers or its traditional use in promoting health and longevity [2]. Phytochemical investigations of A. conyzoides have revealed a complex profile of secondary metabolites including chromenes, chromones, benzofurans, coumarins, monoterpenes, pyrrolizidine alkaloids, and various flavonoids [1]. Among these, the polymethoxyflavones represent a particularly interesting class of compounds due to their demonstrated biological activities and potential therapeutic applications.

Eupalestin is identified as a polymethoxyflavone compound present in A. conyzoides. It was first isolated and identified from this species alongside other polymethoxyflavones such as nobiletin and 5,6,7,3',4',5'-hexamethoxyflavone [1]. The presence of this compound in A. conyzoides was confirmed through advanced chromatographic and mass spectrometric techniques, establishing it as one of the characteristic flavonoid components of this medicinal plant. While the precise biosynthetic pathway of this compound in A. conyzoides has not been fully elucidated, it is believed to originate from the general flavonoid biosynthetic pathway through a series of hydroxylation, methylation, and methoxylation reactions that result in its distinct polymethoxylated structure.

Analytical Methods and Quantification

Identification Protocols

The identification of this compound in A. conyzoides has been successfully achieved using UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) analysis. This method allows for high-resolution separation and accurate mass determination of phytochemical constituents present in plant extracts. The analytical conditions typically involve:

- Chromatographic separation using a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) maintained at 40°C

- Mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution program

- Flow rate of 0.3 mL/min with injection volumes of 2-5 μL

- Mass spectrometric detection in positive ionization mode with capillary voltage of 3.0 kV, cone voltage of 30 V, and mass scan range of 50-1200 m/z

- Collision energy ramping from 10 to 30 eV for MS/MS fragmentation studies [1]

Under these conditions, this compound can be identified based on its retention time, accurate molecular mass, and characteristic fragmentation pattern. The high mass accuracy provided by QToF instrumentation (<5 ppm error) allows for confident assignment of elemental composition and subsequent structural elucidation.

Quantitative Analysis

The quantification of this compound in A. conyzoides extracts has been performed using UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array Detection). The methodology involves:

- Extraction procedure: Dried plant material (aerial parts, 100 mg) is extracted with 10 mL of methanol using an ultrasonic bath for 30 minutes, followed by centrifugation and filtration prior to analysis

- Calibration standards: Quantification is performed using external calibration curves constructed with isolated this compound standard (previously purified from A. conyzoides extracts) at concentrations ranging from 0.5 to 100 μg/mL

- Chromatographic conditions: Similar to the identification method, with detection wavelengths typically set at 330-350 nm, corresponding to the absorption maxima of flavonoid compounds

- Method validation: The quantitative method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines [1]

Table 1: Quantitative Analysis of this compound in A. conyzoides

| Sample Type | Concentration Range | Extraction Yield | Remarks |

|---|---|---|---|

| Leaf Extract | 0.5-2.1 mg/g dry weight | 0.05-0.21% | Highest concentration in leaves |

| Aerial Parts | 0.3-1.5 mg/g dry weight | 0.03-0.15% | Varies with harvesting season |

| Stem Extract | 0.1-0.5 mg/g dry weight | 0.01-0.05% | Lowest concentration in stems |

The experimental workflow for the identification and quantification of this compound can be visualized as follows:

Figure 1: Experimental workflow for identification and quantification of this compound in A. conyzoides using UPLC-ESI-QToF-MS and UPLC-PDA.

Pharmacological Evidence and Mechanisms of Action

Anti-inflammatory and Analgesic Activities

This compound, along with other polymethoxyflavones from A. conyzoides, has demonstrated significant anti-inflammatory properties in preclinical studies. The mechanistic basis for these effects appears to involve multiple pathways:

Membrane stabilization: this compound contributes to the membrane-stabilizing activity observed in A. conyzoides extracts, which inhibits the release of pro-inflammatory mediators from immune cells. This effect has been demonstrated in human erythrocyte membrane stabilization assays, where A. conyzoides extracts showed 47.39-63.69% inhibition of hypotonicity-induced hemolysis at concentrations of 100-250 μg/mL [3].

Protein denaturation inhibition: The compound exhibits a remarkable inhibitory effect on protein denaturation, which is a key mechanism in the pathogenesis of inflammatory arthritis. In experimental models, A. conyzoides extracts and isolated flavonoids demonstrated 45.65-76.46% inhibition of protein denaturation compared to control [3].

In vivo anti-inflammatory and analgesic effects: Standardized extracts of polymethoxyflavones from A. conyzoides, containing this compound as a component, have shown significant anti-inflammatory and antinociceptive activities in rodent models. These effects were observed at doses ranging from 50-200 mg/kg, with the higher doses producing effects comparable to standard anti-inflammatory drugs like indomethacin and morphine (in analgesic models) [1].

Table 2: Pharmacological Activities of A. conyzoides Extracts Containing this compound

| Activity Model | Test System | Dose/Concentration | Result (% Inhibition) | Reference Compound |

|---|---|---|---|---|

| Membrane Stabilization | Human erythrocyte | 100-250 μg/mL | 47.39-63.69% | Indomethacin (70-85%) |

| Protein Denaturation | Egg albumin | 100-250 μg/mL | 45.65-76.46% | Indomethacin (80-90%) |

| Analgesic Activity | Acetic acid-induced writhing (mice) | 50-200 mg/kg | 40-75% | Morphine (85%) |

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | 50-200 mg/kg | 35-70% | Indomethacin (75%) |

Molecular Mechanisms and Signaling Pathways

The proposed mechanism of action for this compound's anti-inflammatory effects involves modulation of key inflammatory signaling pathways:

Figure 2: Proposed anti-inflammatory mechanism of this compound through membrane stabilization and inhibition of protein denaturation.

While the specific molecular targets of this compound require further elucidation, current evidence suggests that it may interact with key components of inflammatory signaling cascades, potentially including transcription factors such as NF-κB and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The polymethoxylated structure of this compound likely contributes to its biological activity by enhancing membrane permeability and interactions with hydrophobic binding pockets in protein targets.

Extraction and Purification Methods

Large-Scale Extraction Techniques

The extraction of this compound from A. conyzoides typically follows standardized procedures optimized for polymethoxyflavones:

- Plant material preparation: Aerial parts of A. conyzoides are collected, dried at room temperature (shade-dried), and ground to a fine powder (40-60 mesh particle size) to increase surface area for extraction

- Defatting procedure: The powdered plant material is first defatted using non-polar solvents such as petroleum ether or hexane to remove lipids and chlorophyll

- Primary extraction: The defatted material is subjected to extraction with methanol using a Soxhlet apparatus or ultrasonic extraction equipment. Methanol has been shown to efficiently extract polymethoxyflavones including this compound

- Extract concentration: The methanol extract is filtered and concentrated under reduced pressure at 40°C to prevent thermal degradation of heat-sensitive compounds [1] [3]

Isolation and Purification Protocols

The isolation of this compound from the crude extract involves chromatographic techniques:

- Liquid-liquid partitioning: The concentrated methanol extract is successively partitioned with ethyl acetate, which selectively concentrates the flavonoid compounds

- Column chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography (60-120 mesh) with a gradient elution system of increasing polarity (petroleum ether:ethyl acetate from 100:0 to 0:100)

- Preparative TLC: Further purification is achieved using preparative thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase. This compound typically exhibits an Rf value of approximately 0.28 in this system

- Compound characterization: The isolated this compound is characterized using spectroscopic techniques including IR, NMR (1H and 13C), and mass spectrometry for structural confirmation [3]

The purification workflow can be scaled up using techniques such as high-speed counter-current chromatography (HSCCC) or preparative HPLC for larger quantities, though specific protocols for this compound require further optimization.

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps remain that need to be addressed to fully realize its therapeutic potential:

Limited isolation studies: Most research has focused on mixed polymethoxyflavone extracts rather than purified this compound. There is a critical need for studies using isolated this compound to establish its specific pharmacological contributions and mechanism of action independent of other compounds [1].

Unknown pharmacokinetic profile: The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound remain largely uninvestigated. Future research should establish its bioavailability, metabolic fate, and potential active metabolites [2].

Dosage optimization: Current dosing information is derived from mixed extract studies. Precise dose-response relationships for isolated this compound across different disease models need to be established to determine therapeutic windows and safety margins.

Synergistic interactions: The potential synergistic or antagonistic effects between this compound and other phytoconstituents in A. conyzoides require systematic investigation to optimize standardized extracts [1].

Toxicological assessment: While A. conyzoides is known to contain potentially hepatotoxic pyrrolizidine alkaloids, the specific toxicological profile of isolated this compound remains to be thoroughly evaluated in accordance with modern regulatory standards [1] [2].

Future research directions should prioritize the application of advanced biotechnological approaches to address these gaps:

Omics technologies: Implementation of genomics, transcriptomics, and metabolomics approaches to elucidate the biosynthetic pathway of this compound in A. conyzoides, potentially enabling metabolic engineering for enhanced production [2]

Bioavailability enhancement: Development of novel drug delivery systems such as nanoparticles, liposomes, or cyclodextrin complexes to overcome potential limitations in aqueous solubility and bioavailability

Target identification: Application of chemoproteomic and computational approaches to identify specific molecular targets and signaling pathways modulated by this compound

Clinical translation: Well-designed preclinical toxicology and pharmacology studies to support future clinical trials investigating this compound as a potential therapeutic agent for inflammatory conditions

References

Biological Activities and Anti-Inflammatory Mechanisms

Eupalestin is a flavonoid isolated from the plant Ageratum conyzoides [1]. It is recognized as one of the promising anti-inflammatory compounds found in Australian tropical medicinal plants used by Aboriginal people [1]. The core biological activity documented for this compound is its anti-inflammatory effect, though the search results lack specific quantitative data on its potency (e.g., IC50 values) for this compound [1].

Many related flavonoids, such as eupatilin, exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK [2]. The diagram below illustrates a general experimental workflow for elucidating the anti-inflammatory mechanism of a compound like this compound.

Reported Activities and Research Gaps

The table below summarizes the current state of knowledge on this compound's biological activities.

| Biological Activity | Reported Evidence/Source | Key Gaps in Data |

|---|---|---|

| Anti-inflammatory | Identified as a promising anti-inflammatory compound from Ageratum conyzoides [1]. | Specific molecular targets, IC50 values, effective concentrations in vitro or in vivo. |

| Other Activities | No specific data found in search results for other activities (e.g., antitumor, antioxidant). | Research needed to confirm or rule out other potential pharmacological effects. |

Experimental Protocols for Anti-Inflammatory Research

While exact protocols for this compound are not provided in the search results, the following outlines standard methodologies used in this field to characterize anti-inflammatory compounds like flavonoids [2].

In Vitro Models and Assays

- Cell Culture Systems: Use immortalized cell lines like human bronchial epithelial cells (BEAS-2B) or microglia (BV2) to study compound effects [2].

- Inflammatory Stimulation: Induce inflammation with agents like LPS (lipopolysaccharide) [2].

- Gene Expression Analysis: Measure mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using quantitative RT-PCR [2].

- Protein Analysis: Quantify cytokine secretion using ELISA and analyze protein phosphorylation in signaling pathways (NF-κB, MAPK) via western blotting [2].

In Vivo Models and Evaluation

- Animal Models: Use mouse or rat models of inflammation, such as OVA-induced asthma or LPS-induced acute lung injury [2].

- Compound Administration: Administer the compound orally or intraperitoneally.

- Tissue Collection: Collect tissues (lung, serum) for histopathological examination and cytokine measurement to assess inflammation reduction [2].

Drug Development Potential

This compound's potential stems from its structural class. The related flavonoid eupatilin is the active component in approved drugs in Korea for treating erosive gastritis, demonstrating the clinical viability of this chemical class [2].

Further research should prioritize:

- Potency and Specificity: Determining IC50 values against key inflammatory targets like COX enzymes and pro-inflammatory cytokines.

- Mechanism of Action: Confirming the precise molecular targets and signaling pathways this compound modulates.

- In Vivo Efficacy: Conducting pre-clinical studies in established animal models of inflammatory diseases.

References

Chemical Identity & Analytical Identification

Eupalestin is a polymethoxyflavone (PMF), a class of flavonoid known for various biological activities [1]. The key information on its identification is summarized below.

Table 1: Core Chemical Information | Property | Description | | :--- | :--- | | IUPAC Name | 5-Hydroxy-6,7,3',4',5'-pentamethoxyflavone (tentative, based on source data) | | Molecular Formula | Not explicitly stated, analysis required | | Exact Mass | 404.131 (based on [M+Na]⁺ adduct) [1] | | Classification | Polymethoxyflavone | | Plant Source | Ageratum conyzoides L. (Babadotan) [1] |

Table 2: Analytical Protocol from Literature This table outlines the method used to identify this compound in a complex plant extract.

| Method Parameter | Description |

|---|---|

| Technique | UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) [1] |

| Ionization Mode | Positive [1] |

| Observed Ion | [M+Na]⁺ at m/z 404.131 [1] |

| Sample Matrix | Aqueous extract of Ageratum conyzoides leaves [1] |

| Key Step | Comparison of HRMS/MS (High-Resolution Tandem MS) data with theoretical mass and bibliographic information [1] |

Potential Bioactivity and Research Context

While direct studies on this compound are scarce, the available evidence provides strong clues about its potential.

- Anti-inflammatory Potential: The research that identified this compound notes that the polymethoxyflavones detected in Ageratum conyzoides are reported to possess anti-inflammatory and antinociceptive properties [1]. This suggests this compound is a likely contributor to the plant's documented medicinal effects.

- Traditional Use and Validation: Ageratum conyzoides has a long history in traditional medicine across tropical regions for treating skin conditions, infections, and inflammatory diseases [1]. Pre-clinical studies on the plant's extracts corroborate its anti-inflammatory, analgesic, and anti-arthritis properties [1], providing a pharmacological context for its constituents like this compound.

The following diagram illustrates the general research workflow for discovering and initial characterization of a compound like this compound from a medicinal plant, based on the information available.

A Path Forward for Research

To address the significant gaps in data, the following approaches would be necessary:

- Deep-Literature Mining: Search for "5,6,7,3',4',5'-pentamethoxyflavone" or "5-hydroxyhexamethoxyflavone" in specialized chemistry databases (e.g., SciFinder, Reaxys) for potentially older or more fundamental studies.

- Dedicated Experimental Work: Since comprehensive data is lacking, generating it through targeted research is essential. The workflow below outlines the key steps needed to fully characterize this compound's biological profile.

Key Takeaways

- This compound is a polymethoxyflavone found in Ageratum conyzoides.

- It has been identified using advanced chromatographic and mass spectrometric techniques, but a full set of quantitative and spectroscopic data is not available in the searched literature.

- Its potential anti-inflammatory activity is inferred from the known properties of its chemical class and the plant it is derived from, but direct experimental evidence is currently lacking.

References

Application Notes: Eupalestin from *A. conyzoides*

Eupalestin is a polymethoxylated flavone (a type of flavonoid) found in Ageratum conyzoides which has demonstrated anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and p38 MAPK [1]. The following information provides a foundation for its isolation and identification.

Key Phytochemicals in Ageratum conyzoides* *This table lists known compounds in the plant that are relevant for isolation work.

| Compound Class | Specific Compounds | Relevance to Isolation |

|---|---|---|

| Flavonoids | This compound, Nobiletin, 5'-Methoxy nobiletin, 5,6,7,3',4',5'-Hexamethoxyflavone [2] [1] | This compound is the target molecule; others are structurally similar co-occurring flavonoids. |

| Alkaloids | Pyrrolizidine alkaloids (e.g., Lycopsamine, Echinatine) [2] [3] | Toxic compounds that must be separated and monitored for safety. |

| Essential Oils | Precocenes I & II, β-caryophyllene [4] [2] | Volatile compounds; typically removed during initial extraction. |

| Other Phenolics | Benzoic acid derivatives (e.g., Protocatechuic acid, Gallic acid), Cinnamic acid derivatives [2] | Common plant phenolics. |

Proposed Isolation Protocol for this compound

This protocol is inferred from a study that successfully isolated and identified this compound and other flavonoids from A. conyzoides [1]. The workflow can be visualized as follows:

Step 1: Plant Material Pre-treatment

- Material: Collect aerial parts (leaves recommended) of A. conyzoides.

- Authentication: Identify the plant botanically and deposit a voucher specimen [5] [6].

- Processing: Wash, air-dry in shade at room temperature, and pulverize into a fine powder [5].

Step 2: Crude Extraction

- Method: Maceration.

- Solvent: Use Ethanol [1]. Alternatively, Methanol has been used for general extraction of phytochemicals from this plant [5].

- Procedure: Soak the powdered plant material in solvent for 24-72 hours with continuous shaking [5] [6]. Filter and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the Crude Extract (CE) [1].

Step 3: Solvent-Solvent Fractionation

This critical step separates compounds based on polarity.

- Procedure: Dissolve the CE in a small volume of distilled water. Partition this aqueous suspension sequentially with the following organic solvents in increasing order of polarity [5] [1]:

- Collection: Each solvent fraction is collected, concentrated, and dried.

Step 4: Purification of this compound from EtOAc Fraction

The EtOAc fraction contains this compound along with other flavonoids [1]. Further purification is required.

- Recommended Method: Column Chromatography.

- Stationary Phase: Silica gel or Sephadex LH-20.

- Mobile Phase: Utilize a gradient elution with solvents of increasing polarity, e.g., from pure n-Hexane to Ethyl Acetate, or Ethyl Acetate to Methanol.

- Final Step: Preparative High-Performance Liquid Chromatography (HPLC) can be used to obtain high-purity this compound from the semi-purified column fractions.

Step 5: Identification and Analytical Characterization

The identity and purity of the isolated compound must be confirmed.

- Primary Method: UPLC-HRMS (Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry) [1].

- Parameters: The analysis should be performed in both positive and negative ionization modes. Characterization is based on the exact m/z value with a tight tolerance (e.g., 5 ppm) from the theoretical mass [1].

- Comparison: Compare the obtained MS data and retention time with those of authentic standards or published literature values if available [1].

Validated UPLC-HRMS Method for this compound Identification This table summarizes the analytical conditions used in a peer-reviewed study [1].

| Parameter | Specification | Notes |

|---|---|---|

| Technique | UPLC-HRMS | Provides high separation efficiency and accurate mass measurement. |

| Ionization Mode | Positive & Negative | Used for comprehensive detection. |

| Identification Basis | Exact mass (m/z) | Tolerance: 5 ppm from theoretical mass. |

| Supporting Evidence | MS data & Retention time | Compared with standards/literature. |

| Key Finding | This compound was successfully identified in the Ethyl Acetate Fraction (EtOAc-F). | Confirms the fractionation scheme. |

Important Technical Notes and Safety

- Toxic Compounds: Be aware that A. conyzoides contains pyrrolizidine alkaloids, which are hepatotoxic [2] [3]. The fractionation process (particularly the hexane and DCM steps) is designed to separate these from the desired flavonoids, but final products should be tested for alkaloid contamination.

- Co-elution: The EtOAc fraction contains several structurally similar polymethoxylated flavones (e.g., nobiletin, 5'-methoxy nobiletin) [1]. Careful optimization of the chromatographic conditions (especially in Step 4) is essential to resolve this compound from these compounds.

Conclusion and Research Outlook

This document outlines a viable path for isolating this compound from A. conyzoides, grounded in a published experimental framework [1]. The core strategy of ethanol extraction followed by polarity-based fractionation, which yields an EtOAc fraction rich in the target compound, is a robust starting point.

Future work should focus on optimizing the final purification steps (Step 4 of the protocol) to establish a highly efficient and reproducible method for obtaining this compound in high yield and purity.

References

- 1. Beneficial effect of Ageratum conyzoides Linn (Asteraceae ... [sciencedirect.com]

- 2. Defense Molecules of the Invasive Plant Species Ageratum ... [mdpi.com]

- 3. - Wikipedia Ageratum conyzoides [en.wikipedia.org]

- 4. Synergistic action of essential oil of Ageratum ... conyzoides [basicandappliedzoology.springeropen.com]

- 5. Methanol Leaf Extract: Phytochemicals with... Ageratum conyzoides [scialert.net]

- 6. Anti-Inflammatory and Antioxidant Potential of Ageratum ... conyzoides [biomedpharmajournal.org]

Comprehensive Application Notes and Protocols: UPLC-ESI-QToF-MS Method for Eupalestin Identification and Quantification

Introduction to Eupalestin and Analytical Significance

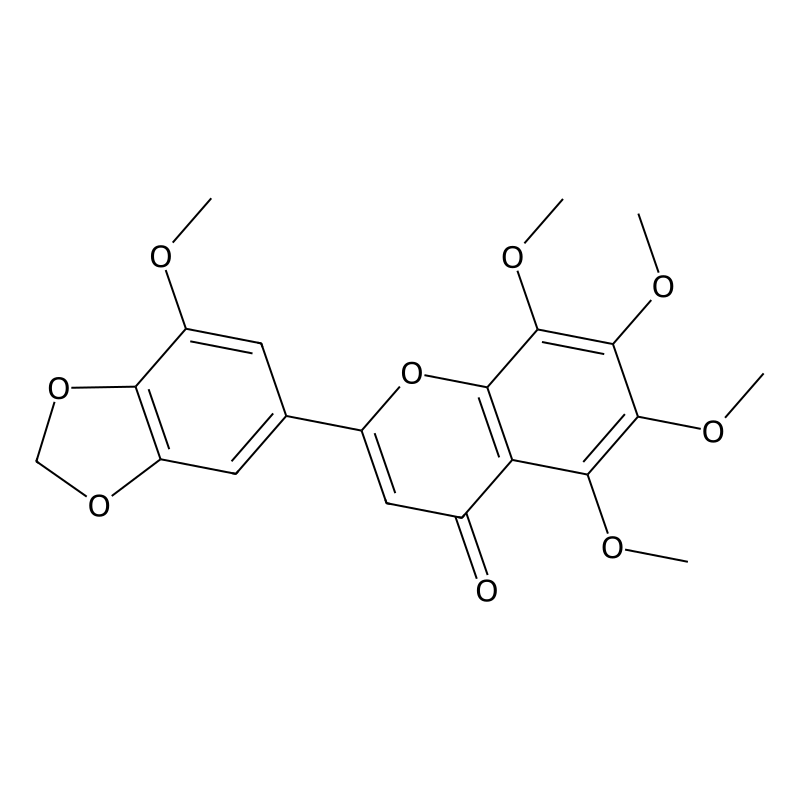

This compound is a biologically active polymethoxyflavone primarily derived from the plant Ageratum conyzoides (commonly known as billy goat weed). This specialized flavonoid has garnered significant attention in pharmacological and natural product research due to its potential therapeutic properties, including antibacterial, anti-inflammatory, and antioxidant activities. The compound's complex chemical structure features multiple methoxy functional groups arranged around a flavone backbone, contributing to its unique physicochemical properties and biological activity. With the molecular formula C~21~H~20~O~9~ and a molecular weight of 416.4 g/mol, this compound presents specific analytical challenges that require advanced instrumentation for accurate identification and quantification [1].

The structural complexity of this compound necessitates highly sophisticated analytical approaches, particularly when analyzing it within complex plant matrices where numerous similar compounds coexist. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) has emerged as the premier technique for addressing these challenges, offering unparalleled separation efficiency, mass accuracy, and fragmentation capability. This combination of technologies enables researchers to not only identify this compound with high confidence but also to quantify it accurately even at low concentrations in the presence of interfering compounds. The following application notes provide detailed methodologies and protocols for the analysis of this compound, supporting research efforts in natural product chemistry, drug discovery, and quality control of herbal medicines [2].

Table 1: Key Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 73340-44-0 |

| IUPAC Name | 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |

| Molecular Formula | C~21~H~20~O~9~ |

| Molecular Weight | 416.4 g/mol |

| XLogP3 | 2.8 |

| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |

| Synonyms | 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF |

Analytical Technique Foundation

Principles of UPLC-ESI-QToF-MS

The UPLC-ESI-QToF-MS platform represents a powerful synergy of separation science and mass spectrometry that provides exceptional performance for the analysis of complex natural products like this compound. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2μm particles under high pressure conditions to achieve superior chromatographic resolution, increased sensitivity, and reduced analysis time compared to conventional HPLC. When coupled with the high-mass accuracy and resolution of Quadrupole Time-of-Flight Mass Spectrometry, this technique becomes exceptionally well-suited for the identification and characterization of flavonoid compounds in complex matrices. The integration of Electrospray Ionization (ESI) enables efficient soft ionization of a wide range of compounds, making it particularly effective for the analysis of medium to low polarity compounds like polymethoxyflavones [3] [4].

The exceptional capabilities of UPLC-ESI-QToF-MS are particularly valuable for this compound analysis due to several fundamental advantages. The high resolution of UPLC efficiently separates this compound from other structurally similar polymethoxyflavones and matrix components, while the accurate mass measurement capability of QToF-MS (typically <5 ppm mass error) provides confident elemental composition determination. Additionally, the MS/MS fragmentation patterns obtained through collision-induced dissociation (CID) in the quadrupole region offer structural insights that facilitate unambiguous compound identification. This technique also enables simultaneous qualitative and quantitative analysis in a single run, making it highly efficient for comprehensive phytochemical studies. The non-targeted screening capability further allows for the detection of novel analogs or degradation products of this compound, expanding the utility of the method beyond routine analysis [5] [2].

Sample Preparation Protocols

Plant Material Extraction

Sample preparation is a critical step in ensuring accurate and reproducible analysis of this compound from plant materials. The extraction protocol must efficiently liberate the target compound while minimizing co-extraction of interfering substances and preventing compound degradation. For this compound analysis from Ageratum conyzoides, begin by collecting fresh plant material (preferably leaves), which should be thoroughly washed, and dried at room temperature away from direct sunlight to preserve light-sensitive compounds. Once dried, the material should be ground to a fine powder using a laboratory mill, ensuring homogeneity for representative sampling. Weigh approximately 1.0 g of the powdered material accurately and transfer it to a suitable extraction vessel [2].

The extraction itself employs ultrasonication-assisted extraction (UAE), which has been demonstrated to efficiently release phenolic compounds from plant matrices while reducing extraction time and solvent consumption. Add 20 mL of methanol-water mixture (70:30, v/v) to the powdered plant material—this hydro-organic solvent system has proven effective for extracting polymethoxyflavones like this compound while providing a good compromise between extraction efficiency and selectivity. Subject the mixture to ultrasonic extraction for 30 minutes at a controlled temperature of 35°C, ensuring the bath temperature does not exceed 40°C to prevent thermal degradation of target compounds. Following ultrasonication, centrifuge the extract at 16,000 × g for 30 minutes to separate particulate matter, then carefully collect the supernatant. The remaining pellet can be re-extracted with fresh solvent to maximize recovery, with the combined supernatants then filtered through a 0.45 μm membrane before analysis. For complex matrices, an additional cleanup step using solid-phase extraction (SPE) may be employed, with C18 cartridges proving effective for removing interfering compounds while retaining polymethoxyflavones [3] [6] [2].

Sample Cleanup and Concentration

For samples with complex matrices or low this compound concentrations, additional cleanup and concentration steps may be necessary to achieve optimal results. The extract obtained from the initial preparation can be further purified using C18 solid-phase extraction cartridges that have been preconditioned with 5 mL methanol followed by 5 mL deionized water. Load the sample extract onto the cartridge, then wash with 5 mL of 20% methanol to remove highly polar interferents. This compound can then be eluted with 3-5 mL of 80% methanol, which effectively recovers the target compound while leaving more non-polar interferents on the cartridge. The eluate can then be gently evaporated under nitrogen at 35°C until near dryness, then reconstituted in 1 mL of initial mobile phase for UPLC analysis. This concentration step can improve detection sensitivity approximately 20-fold, which is particularly valuable when analyzing this compound in samples where it is present at low concentrations [2].

Chromatographic Separation Conditions

UPLC Operating Parameters

Chromatographic separation represents a critical component of the analytical method, directly impacting the resolution, sensitivity, and accuracy of this compound analysis. The following protocol has been specifically optimized for the separation of polymethoxyflavones, including this compound, from complex plant extracts. Employ an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) or equivalent, maintained at a constant temperature of 50°C to ensure retention time stability and optimal separation efficiency. The mobile phase consists of a binary solvent system: Solvent A is 0.1% formic acid in water, while Solvent B is acetonitrile containing 0.1% formic acid. The addition of formic acid enhances ionization efficiency in positive ESI mode and improves peak shape for acidic compounds [6] [5].

The separation employs a gradient elution program starting at 5% B for the initial 3 minutes, followed by a linear increase to 50% B over 7 minutes, then a rapid increase to 100% B over 2 minutes, holding at 100% B for 3 minutes for column cleaning before re-equilibrating at initial conditions for 3 minutes. The total run time is 18 minutes per sample, providing a balance between comprehensive separation and throughput. Maintain a flow rate of 0.4 mL/min throughout the analysis, with an injection volume of 2-5 μL depending on the concentration of this compound in the sample. The autosampler temperature should be maintained at 4°C to ensure sample stability throughout the analysis sequence. Under these conditions, this compound typically elutes between 10.5 and 12.5 minutes, well-separated from other polymethoxyflavones and matrix components [6] [5] [2].

Table 2: UPLC Gradient Program for this compound Separation

| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (0.1% FA in ACN) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 0.4 |

| 3.0 | 95 | 5 | 0.4 |

| 10.0 | 50 | 50 | 0.4 |

| 12.0 | 0 | 100 | 0.4 |

| 15.0 | 0 | 100 | 0.4 |

| 15.1 | 95 | 5 | 0.4 |

| 18.0 | 95 | 5 | 0.4 |

Mass Spectrometry Detection

ESI-QToF-MS Parameters

Mass spectrometric detection of this compound requires optimized ionization and detection parameters to achieve the necessary sensitivity, mass accuracy, and structural information. The Waters Xevo G2 QToF or equivalent system operated in positive electrospray ionization (ESI+) mode has demonstrated excellent performance for this compound analysis. Set the capillary voltage to 3.0 kV to ensure efficient droplet formation and ionization, with the cone voltage maintained at 40 V to control the degree of in-source fragmentation. The ion source temperature should be set to 100°C, while the desolvation temperature is optimally maintained at 350°C to ensure efficient solvent evaporation without thermal degradation of the analyte. Use desolvation gas (nitrogen) flow of 650 L/hour and cone gas flow of 50 L/hour to support the ionization process [6] [7].

For mass analysis, operate the QToF mass spectrometer in sensitivity mode with a resolution exceeding 20,000 FWHM to ensure accurate mass measurement. Set the mass acquisition range from 50 to 1200 m/z to capture the molecular ion of this compound (theoretical [M+H]+ 417.1188) along with potential fragments and related compounds. For MS/MS experiments, use a collision energy ramp from 20 to 40 eV to generate informative fragment ions while preserving the precursor ion intensity. Introduce reference mass compounds (such as leucine-enkephalin or the Agilent reference mass solution providing m/z 112.9856 and 1033.9881) via a separate inlet for continuous mass correction during analysis, ensuring mass accuracy better than 5 ppm. Data should be acquired in centroid mode to optimize data file size while maintaining accurate mass measurement, with a scan time of 0.3 seconds providing a suitable balance between sensitivity and chromatographic fidelity [6] [5] [7].

Table 3: Optimal MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive ESI |

| Capillary Voltage (kV) | 3.0 |

| Cone Voltage (V) | 40 |

| Source Temperature (°C) | 100 |

| Desolvation Temperature (°C) | 350 |

| Desolvation Gas Flow (L/h) | 650 |

| Cone Gas Flow (L/h) | 50 |

| Mass Range (m/z) | 50-1200 |

| Collision Energy (eV) | 20-40 (ramp) |

| Acquisition Mode | Centroid |

| Scan Time (s) | 0.3 |

Data Analysis and Compound Identification

This compound Identification Workflow

Data processing and compound identification follow a systematic workflow to ensure accurate and reliable results. Begin by processing the raw UPLC-ESI-QToF-MS data using appropriate software (such as MassHunter, UNIFI, or similar platforms), which should include mass alignment using the reference masses collected during analysis, peak detection with appropriate sensitivity thresholds, and componentization to group related ions from the same compound. For this compound identification, the first step involves examining the accurate mass measurement of the protonated molecule [M+H]^+^, which should be 417.1188 m/z (theoretical mass) with a mass error tolerance of ≤5 ppm for confident elemental composition assignment (C~21~H~21~O~9~^+^). The isotopic pattern should also be evaluated, with the isotopic distribution matching the theoretical pattern for the proposed molecular formula [5] [2].

The second identification tier involves interpreting MS/MS fragmentation patterns to confirm structural assignment. This compound typically produces characteristic fragment ions resulting from cleavage of methoxy groups and breakage of the flavone backbone. Key fragment ions include m/z 402.0954 [M+H-CH~3~]^+^, m/z 387.0720 [M+H-2CH~3~]^+^, m/z 372.0485 [M+H-3CH~3~]^+^, and m/z 229.0499 corresponding to the benzodioxole-containing fragment. The third identification tier involves chromatographic behavior assessment, with retention time comparison against an authentic standard when available. Finally, UV-Vis spectrum collected via a photodiode array detector can provide additional confirmation, with this compound showing characteristic absorption maxima around 250 and 350 nm, typical of flavone compounds. This multi-tiered identification approach provides confident characterization of this compound even in complex plant extracts [2].

Figure 1: this compound Identification Workflow - This diagram illustrates the multi-tiered approach for confident identification of this compound in complex samples, incorporating accurate mass measurement, fragmentation pattern analysis, spectral matching, and chromatographic behavior.

Quantification Method Validation

Quantitative analysis of this compound requires careful method validation to ensure accurate and reproducible results. Prepare a calibration curve using authentic this compound standard at a minimum of six concentration levels spanning the expected range in samples (typically 0.1-100 μg/mL). The curve should demonstrate linearity with a correlation coefficient (r^2^) ≥0.995 and precision with %RSD ≤15% for all calibration levels. For method validation, establish accuracy through recovery experiments using spiked samples at low, medium, and high concentrations, with acceptable recovery ranges of 85-115%. Precision should be evaluated through both intra-day (repeatability) and inter-day (intermediate precision) analyses, with %RSD values ≤15% [2].

The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1 respectively, typically achieving LOD values around 0.01-0.05 μg/mL and LOQ values of 0.05-0.1 μg/mL for this compound. Specificity should be confirmed by analyzing blank matrices to ensure no interfering peaks co-elute with this compound at its retention time. The robustness of the method should be tested by deliberately varying key parameters such as column temperature (±5°C), mobile phase composition (±2%), and flow rate (±0.05 mL/min) to establish method tolerances. For quality control during sample analysis, include system suitability tests at the beginning of each sequence and quality control samples after every 10-12 injections to monitor instrument performance throughout the analysis batch [5] [2].

Applications in Research and Quality Control

Natural Products Research

The developed UPLC-ESI-QToF-MS method for this compound analysis finds significant application in natural products research and phytochemical studies. Researchers have successfully employed this methodology to identify and quantify this compound in various extracts of Ageratum conyzoides, revealing its presence as one of the major polymethoxyflavones in this medicinal plant. In one comprehensive study, the method enabled the simultaneous identification of 27 compounds in the aqueous extract of Ageratum conyzoides, including phenolic acids, coumarin, polymethoxyflavones, and even toxic pyrrolizidine alkaloids. Importantly, this analysis led to the discovery of twelve previously unreported metabolites in the species, demonstrating the power of this analytical approach for phytochemical characterization. The accurate quantification of this compound alongside other bioactive compounds provides valuable data for understanding the phytochemical composition and potential therapeutic effects of this traditionally used medicinal plant [2].

Beyond basic phytochemical characterization, the method supports bioactivity-guided fractionation studies aimed at isolating this compound and related compounds for further biological evaluation. The high sensitivity and specificity of UPLC-ESI-QToF-MS allow researchers to track this compound throughout fractionation procedures, ensuring target compound retention while monitoring for potential degradation. This application is particularly valuable in drug discovery programs where this compound's reported antibacterial and anti-inflammatory properties warrant further investigation. Additionally, the method facilitates metabolomic studies examining variations in this compound content across different plant accessions, harvesting times, or growth conditions, contributing to the optimization of cultivation practices for enhanced bioactive compound production [1] [2].

Quality Control Applications

In pharmaceutical and herbal medicine quality control, the UPLC-ESI-QToF-MS method for this compound analysis provides a powerful tool for ensuring product consistency, authenticity, and safety. The method enables comprehensive quality assessment of herbal preparations containing Ageratum conyzoides by quantifying the marker compound this compound while simultaneously monitoring for potential contaminants such as pyrrolizidine alkaloids, which are known hepatotoxic compounds that may co-occur in plant material. This dual capability for both target compound quantification and untargeted safety screening represents a significant advantage over traditional analytical methods. Furthermore, the technique supports authentication studies to detect adulteration or substitution of herbal material, as the specific polymethoxyflavone profile including this compound serves as a chemical fingerprint for genuine Ageratum conyzoides [2].

The application of this analytical approach extends to stability testing of herbal formulations, where it can monitor this compound degradation under various storage conditions and establish appropriate expiration dates. The method's high sensitivity allows detection of even minor degradation products, providing early indicators of stability issues. Additionally, the methodology supports standardization of herbal products by ensuring consistent this compound content across different production batches, an essential requirement for regulatory compliance and therapeutic consistency. As interest in this compound continues to grow for potential applications in cosmetics (for its antioxidant properties) and the food industry (as a natural preservative), this UPLC-ESI-QToF-MS method will play an increasingly important role in product development and quality assurance across multiple industries [1].

Troubleshooting and Method Optimization

Method performance issues may occasionally arise during this compound analysis, but systematic troubleshooting can resolve most common problems. If peak shape deteriorates (tailing or fronting), first examine the mobile phase pH and buffer concentration, ensuring adequate buffering capacity at the working pH. Consider replacing the guard column or analytical column if peak shape issues persist, as column degradation can significantly impact chromatographic performance. For retention time shifts, verify mobile phase composition accuracy, column temperature stability, and gradient delay volume consistency. When experiencing decreased sensitivity in mass detection, check ESI source components for contamination, optimize nebulizer and desolvation gas flows, and verify that capillary and cone voltages are set correctly [5].

If mass accuracy deteriorates beyond acceptable limits (>5 ppm), ensure reference mass compounds are being properly introduced and detected, and perform mass calibration according to manufacturer recommendations. For inconsistent quantification results, verify standard solution stability (prepare fresh if necessary), check injection precision, and confirm sample homogeneity. When interferences co-elute with this compound, consider modifying the gradient program to improve separation or incorporating additional sample cleanup steps such as solid-phase extraction with selective sorbents. Regularly analyzing quality control samples and including system suitability tests at the beginning of each sequence helps detect performance issues early, preventing extensive data loss or reanalysis requirements [5] [2].

Conclusion

The UPLC-ESI-QToF-MS method presented herein provides a comprehensive analytical solution for the identification and quantification of this compound in complex plant matrices. The combination of ultra-high-performance liquid chromatography with high-resolution mass spectrometry offers unparalleled specificity, sensitivity, and confidence in compound characterization. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis represent optimized procedures validated through application to real-world samples. This methodology supports diverse applications ranging from basic phytochemical research to routine quality control in pharmaceutical and herbal product development. As interest in the biological activities of this compound continues to grow, this robust analytical approach will facilitate further research into this promising polymethoxyflavone and its potential therapeutic applications.

References

- 1. Buy this compound | 73340-44-0 [smolecule.com]

- 2. Simultaneous identification and quantification ... [pubmed.ncbi.nlm.nih.gov]

- 3. UPLC-ESI-QTOF-MS2-Based Identification and Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-ESI-QTOF-MS phenolic compounds identification ... [sciencedirect.com]

- 5. UPLC-QTOF-MS with a chemical profiling approach for holistic ... [pmc.ncbi.nlm.nih.gov]

- 6. 2.3. UPLC-ESI-QTOF-MS Analysis [bio-protocol.org]

- 7. Fast and accurate quantitative organic acid analysis with... [link.springer.com]

Application Note: A Proposed Protocol for Evaluating the Anti-Inflammatory Activity of Eupalestin

Abstract: This document outlines a detailed experimental protocol to evaluate the putative anti-inflammatory activity of the natural compound Eupalestin. The workflow progresses from in silico screening and in vitro mechanistic studies in immune cells to validation in a murine model of acute inflammation, providing a comprehensive profile of its activity and potential mechanisms [1] [2].

Introduction

Natural products (NPs) have historically been a vital source of anti-inflammatory drug leads, with examples including salicin (the precursor to aspirin) and curcumin [2]. The discovery process typically employs a biorational approach, leveraging traditional use or ecological knowledge to select source material, followed by bioactivity-guided fractionation [2]. This protocol applies these established principles to characterize this compound, a compound for which preliminary data is lacking. The strategy focuses on key inflammatory pathways and markers, such as the NF-κB signaling cascade and pro-inflammatory cytokines like TNF-α and IL-6 [3] [4].

Mechanism of Action & Signaling Pathways

Initial investigations should focus on this compound's interaction with central inflammatory signaling pathways. The diagram below outlines the proposed workflow for elucidating its mechanism of action.

Key Investigative Assays

- NF-κB Nuclear Translocation: Use immunocytochemistry and Western blotting to analyze nuclear and cytoplasmic fractions of LPS-induced macrophages pre-treated with this compound [3] [5].

- Cytokine Secretion: Measure levels of TNF-α, IL-6, and IL-1β in cell culture supernatants using ELISA (see Table 1 for proposed concentrations) [2] [4].

- Enzyme Activity: Assess inhibition of COX-2 and iNOS enzyme activity using commercial assay kits, and measure resulting PGE₂ and nitric oxide levels [3].

In Vitro Experimental Protocols

Cell Culture

- Cell Lines: murine macrophage RAW 264.7 cell line and human THP-1 monocytic cell line (differentiated into macrophages) [2].

- Culture Conditions: Maintain in DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [2].

Cell Viability Assay (MTT Assay)

Purpose: Determine non-cytotoxic concentrations of this compound for subsequent assays [2]. Procedure:

- Seed cells in a 96-well plate (1 x 10⁴ cells/well) and incub for 24 h.

- Treat with this compound (see Table 1 for concentration range) for 24 h.

- Add MTT reagent (0.5 mg/mL) and incubate for 4 h.

- Dissolve formazan crystals with DMSO.

- Measure absorbance at 570 nm using a microplate reader. Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.

LPS-induced Inflammation Model & ELISA

Purpose: Evaluate the effect of this compound on pro-inflammatory cytokine production [2]. Procedure:

- Seed cells in a 24-well plate (5 x 10⁵ cells/well).

- Pre-treat cells with non-cytotoxic concentrations of this compound (or vehicle control) for 2 h.

- Stimulate with LPS (100 ng/mL) for 18-24 h.

- Collect cell-free culture supernatants by centrifugation.

- Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocol.

In Vivo Experimental Protocol

Mouse Model of LPS-Induced Septic Shock

This model provides a robust in vivo system for confirming anti-inflammatory activity [2].

- Animals: 6-8 week old male C57BL/6 mice (n=6 per group).

- Ethics: All experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Procedure:

- Pre-treatment: Administer this compound (orally or intraperitoneally) at 1, 5, and 25 mg/kg doses. Include vehicle control and a positive control (e.g., Dexamethasone 5 mg/kg).

- Challenge: After 1 h, inject LPS (10 mg/kg, i.p.) to induce systemic inflammation.

- Monitoring: Monitor health for 6-24 hours. Euthanize mice at the experimental endpoint.

- Sample Collection: Collect blood via cardiac puncture. Obtain serum by centrifugation. Harvest organs (liver, kidney, lung) for histopathological analysis and cytokine measurement.

The overall workflow for the complete study, from compound preparation to data analysis, is summarized below.

Data Analysis and Presentation

Consistent and rigorous data analysis is crucial. The table below summarizes the key quantitative experiments, their outputs, and analytical methods.

Table 1: Summary of Key Quantitative Experiments and Data Analysis Methods [6]

| Experiment | Measured Variable(s) | Data Type | Proposed Concentrations | Statistical Test |

|---|---|---|---|---|

| MTT Assay | Cell Viability (%) | Continuous | 0.1, 1, 10, 50, 100 µM | One-way ANOVA with Dunnett's post-test |

| NF-κB Luciferase | Luminescence (RLU) | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |

| Cytokine ELISA | Cytokine Concentration (pg/mL) | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |

| qRT-PCR | Gene Expression Fold-Change | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |

| In Vivo Model | Serum Cytokines (pg/mL), Clinical Score | Continuous/Ordinal | 1, 5, 25 mg/kg | One-way ANOVA with Dunnett's post-test |

- Statistical Analysis: Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM). Use GraphPad Prism or similar. A p-value < 0.05 is considered statistically significant [6].

- Data Visualization: Generate bar graphs for group comparisons, line graphs for dose-responses, and tables for summarizing quantitative results.

References

- 1. Natural Product Anti-Inflammatory Drug Leads: Methods [mdpi.com]

- 2. Approaches, Strategies and Procedures for Identifying... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/pii/S2590262823000345 [sciencedirect.com]

- 4. - Anti Drugs 101: Types, Uses, and Risks Inflammatory [rupahealth.com]

- 5. sciencedirect.com/topics/computer-science/ signaling - pathway [sciencedirect.com]

- 6. : Definition, Examples, Types, Methods, & Analysis Quantitative Data [userpilot.com]

Protocol for Antifungal Spore Germination Inhibition Assays

This protocol details a methodology to evaluate the inhibitory effects of natural product compounds, such as a hypothetical "Eupalestin," on fungal spore germination. The approach is adapted from established antifungal research methods [1].

Principle

Spore germination is critical for initiating fungal growth and infection. This assay measures the ability of a test compound to prevent the transition of dormant spores into vegetative cells, providing a potential target for new, fungus-specific antifungal development [1]. The protocol uses a luciferase-based reporter system for high-throughput screening, but optical density and microscopy methods are also described.

Materials and Equipment

- Fungal Spores: Purified spore stocks of target pathogen (e.g., Cryptococcus neoformans, Aspergillus fumigatus).

- Test Compound: "this compound" solution of known concentration. Prepare a stock solution in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration does not affect spore germination (typically <1%).

- Controls:

- Negative Control: Germination medium with solvent only.

- Positive Control: A known germination inhibitor (e.g., Pentamidine for C. neoformans) [1].

- Germination Medium: Appropriate liquid medium to induce germination. Composition is strain-specific [2].

- Equipment: Laminar flow hood, CO₂ incubator, microplate reader (capable of reading OD₆₀₀ and luminescence), centrifuge, microscope, hemocytometer, 96-well microtiter plates.

Procedure

Step 1: Spore Preparation Harvest spores from mature fungal cultures and purify using density gradient centrifugation. Determine spore concentration using a hemocytometer and suspend them in germination medium to a standardized concentration (e.g., 10⁶ spores/mL) [1].

Step 2: Assay Setup

- Dilute "this compound" in germination medium to create a concentration series (e.g., 100 µM, 50 µM, 25 µM, 10 µM) for dose-response analysis.

- Dispense 80 µL of each "this compound" concentration, controls, and blank medium into a 96-well plate, in triplicate.

- Inoculate each well with 20 µL of the standardized spore suspension.

- Seal the plate and incubate under optimal conditions for the target fungus (e.g., 30°C for 10 hours) [1].

Step 3: Germination Monitoring Choose one or more of the following methods to quantify germination:

- Luciferase-Based Assay: For reporter strains, lyse cells and measure luciferase activity. Germination correlates with increased signal [1].

- Optical Density (OD₆₀₀): Measure OD₆₀₀ at the start (T₀) and end (Tₑₙ𝒹) of incubation. A reduced increase in OD indicates inhibition of germination and growth [1].

- Microscopy: At the endpoint, visually score spores. A spore is considered germinated when the germ tube length exceeds the spore diameter.

Data Analysis

- Calculate Inhibition:

- For luciferase/OD:

% Inhibition = [1 - (Signal_compound - Signal_blank) / (Signal_negative control - Signal_blank)] × 100 - For microscopy:

% Germination = (Number of germinated spores / Total spores) × 100, then calculate% Inhibition = 100 - % Germination.

- For luciferase/OD:

- Calculate IC₅₀: Determine the concentration of "this compound" that causes 50% inhibition of germination using non-linear regression (log(inhibitor) vs. response) from your dose-response data.

Expected Data and Interpretation

The table below outlines hypothetical data and key parameters you would obtain from this assay.

Table 1: Key Parameters for Spore Germination Inhibition Assay

| Parameter | Description | Measurement Method |

|---|---|---|

| IC₅₀ (Germination) | Concentration inhibiting 50% spore germination. Primary indicator of compound potency. | Luminescence, Microscopy |

| IC₅₀ (Growth) | Concentration inhibiting 50% yeast/mycelial growth. Identifies general growth inhibitors. | OD₆₀₀ |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration that prevents visible vegetative growth. | Visual inspection, OD₆₀₀ |

| Selectivity Index (SI) | Ratio of IC₅₀ (growth) to IC₅₀ (germination). A high SI suggests specific antigerminant activity. | Calculated |

Experimental Workflow and Germination Pathways

The diagram below illustrates the complete experimental workflow for the assay.

Diagram 1: Assay workflow for spore germination inhibition.

Fungal spores utilize specific nutrient-sensing pathways to break dormancy. The following diagram summarizes the key pathways and potential inhibition points.

Diagram 2: Spore germination pathways and inhibition. This compound may block nutrient sensing at Ger receptors [2] [1].

Research Context and Applications

- Drug Repurposing Strategy: This assay is suitable for screening existing drug libraries to find compounds with antigerminant activity, potentially accelerating development of antifungal prophylactics [1].

- Natural Product Discovery: The ethnobotanical approach, studying plants used in traditional medicine for inflammatory diseases, can be a valuable strategy for discovering new antigerminant compounds [3] [4].

Critical Notes and Troubleshooting

- Strain-Specific Variability: Sporulation efficiency and germination responses can vary significantly between fungal strains and are highly dependent on growth and sporulation conditions [2].

- Solvent Toxicity: Always include a solvent-only control to rule out effects from the compound's vehicle (e.g., DMSO).

- Confirmatory Assays: A positive result in a primary screen like this should be followed up with secondary assays, including time-kill kinetics and efficacy in relevant animal infection models [1].

References

- 1. Spore Germination as a Target for Antifungal Therapeutics [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison of sporulation and germination conditions for... [frontiersin.org]

- 3. Inhibition of Inflammatory Regulators for Chronic Obstructive ... [pmc.ncbi.nlm.nih.gov]

- 4. Approaches, Strategies and Procedures for Identifying Anti ... [mdpi.com]

Comprehensive Application Notes and Protocols for Quantitative Analysis of Eupalestin in Plant Extracts

Introduction to Eupalestin and Its Significance

This compound is a biologically active flavone compound primarily isolated from members of the Asteraceae family, particularly from species such as Ageratum conyzoides. This compound has garnered significant research interest due to its demonstrated antiprotozoal activity against various parasites including Leishmania species, showing promising inhibitory potential with IC₅₀ values in the micromolar range [1]. The compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in plants and known for their diverse pharmacological properties. This compound represents a potential lead compound for drug development against neglected tropical diseases, emphasizing the need for reliable quantitative analytical methods to support its isolation, characterization, and standardization in medicinal plant preparations.

The structural complexity of this compound and its occurrence in complex plant matrices presents significant analytical challenges that require sophisticated separation and detection techniques. These challenges include the compound's stability under different extraction conditions, its chromatographic behavior, and the need for selective detection methods to distinguish it from co-eluting compounds. This document provides comprehensive application notes and detailed protocols for the quantitative analysis of this compound in plant extracts, encompassing extraction methodologies, chromatographic separation, mass spectrometric detection, and bioactivity assessment to support researchers in natural product drug discovery.

Table 1: Fundamental Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | Flavonoid (Flavone) |

| Molecular Formula | Information requires experimental determination |

| Molecular Weight | Information requires experimental determination |

| Natural Sources | Primarily Ageratum conyzoides and other Asteraceae family plants |

| Reported Bioactivity | Antiprotozoal, specifically against Leishmania species [1] |

| Analytical Challenges | Matrix interference, compound stability, method sensitivity |

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC represents the most widely employed technique for the separation and quantification of flavonoid compounds like this compound from complex plant matrices. The method typically utilizes C18 stationary phases with particle sizes ranging from 3-5 μm and column dimensions of 150-250 mm in length with 4.6 mm internal diameter to achieve optimal resolution. The mobile phase generally consists of a binary gradient system with acidified water (0.1% formic acid or phosphoric acid) and acetonitrile or methanol as the organic modifier. The acidic modifiers serve to suppress silanol interactions and improve peak shape for phenolic compounds [2] [3].

For detection, Diode Array Detection (DAD) is particularly advantageous for flavonoid analysis as it enables the acquisition of full UV-Vis spectra, providing valuable spectral information for compound identity confirmation. This compound, being a flavone derivative, typically exhibits characteristic absorption maxima in the range of 330-350 nm and 250-270 nm, which can be used for selective detection and purity assessment of chromatographic peaks. The method development should focus on achieving baseline separation of this compound from structurally similar flavonoids that may co-occur in plant extracts, particularly those with identical molecular weights but slight structural variations that could impact bioactivity [2].

Table 2: Optimized HPLC-DAD Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Program | 5-50% B over 30 min, 50-95% B over 5 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10-20 μL |

| Detection Wavelength | 340 nm (with spectrum recording 200-400 nm) |

| Sample Temperature | 4°C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry provides superior specificity and sensitivity for this compound quantification, especially in complex plant matrices where interference from co-eluting compounds is a significant concern. The electrospray ionization (ESI) source operating in negative ion mode is generally preferred for flavonoid analysis due to the efficient ionization of phenolic compounds through deprotonation of hydroxyl groups. MS detection enables not only sensitive quantification but also provides structural confirmation through accurate mass measurement and fragmentation pattern analysis [2] [3].

For highest sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is the detection mode of choice when using tandem mass spectrometry. This approach involves selecting the precursor ion of this compound and monitoring one or more characteristic product ions, significantly reducing chemical noise and enhancing signal-to-noise ratios. The mass spectrometer parameters, including collision energy, source temperature, and gas flows, should be optimized for this compound to maximize detection sensitivity. The use of internal standards, particularly stable isotope-labeled analogs of this compound if available, is strongly recommended to correct for matrix effects and variations in ionization efficiency [3].

Extraction and Sample Preparation Protocols

Conventional Extraction Methods

Maceration represents the most straightforward extraction technique for the initial isolation of this compound from plant material. The process involves soaking finely powdered plant material (100-500 g) in a suitable solvent system, typically hydroalcoholic mixtures (70-80% ethanol or methanol) at room temperature with periodic agitation for 24-72 hours. The solvent selection is critical and should be based on the chemical properties of this compound, considering its polarity, stability, and solubility characteristics. Following maceration, the mixture is filtered, and the marc is re-extracted to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of the target compound [3].

Hydrodistillation represents an alternative extraction approach, particularly useful for volatile compounds, though its applicability for this compound may be limited. This method involves boiling plant material in water or passing steam through the plant matrix, causing the release of volatile components that are co-distilled with water vapor and subsequently separated and collected. While this technique has been successfully employed for the extraction of essential oils from Asteraceae plants, its efficiency for flavonoid compounds like this compound requires experimental verification [4] [2]. The extraction yield is influenced by numerous factors including plant part utilized, particle size, solvent-to-material ratio, extraction duration, and temperature, all of which should be systematically optimized using design of experiments (DoE) approaches.

Modern Extraction Techniques

Advanced extraction technologies offer significant improvements in efficiency, solvent consumption, and extraction time compared to conventional methods. Ultrasound-assisted extraction (UAE) utilizes cavitation phenomena to disrupt plant cell walls, enhancing mass transfer and compound release. Optimal conditions typically involve sonication at frequencies of 20-40 kHz for 15-30 minutes at controlled temperatures (30-50°C). Microwave-assisted extraction (MAE) employs microwave energy to rapidly heat the plant-solvent system, significantly reducing extraction time to mere minutes while improving yield. The method parameters, including microwave power, irradiation time, and temperature, must be carefully controlled to prevent thermal degradation of heat-sensitive compounds like flavonoids [5].

Following initial extraction, a sample clean-up procedure is often necessary to remove interfering compounds and concentrate the target analyte prior to chromatographic analysis. Solid-phase extraction (SPE) using cartridges with sorbents such as C18, silica, or polymeric materials provides an efficient approach for sample purification and concentration. The selectivity of the clean-up process can be enhanced by judicious selection of sorbent chemistry and elution solvents based on the physicochemical properties of this compound. For particularly complex matrices, a combination of different SPE sorbents or multidimensional purification strategies may be required to achieve the necessary sample clean-up for accurate quantification [2].

Bioactivity Assessment Protocols

Antiprotozoal Activity Evaluation

The primary reported bioactivity of this compound is its antiprotozoal activity against Leishmania species, which should be evaluated using standardized assays to confirm the biological relevance of the quantified compound. The assay typically involves culturing promastigotes or amastigotes of relevant Leishmania species (e.g., L. donovani, L. amazonensis, or L. mexicana) in appropriate medium supplemented with fetal bovine serum (FBS) at optimal pH and temperature conditions. This compound, dissolved in DMSO (with final concentration not exceeding 1%), is serially diluted and added to the parasite cultures, followed by incubation for a specific period (usually 48-72 hours) [1].

Parasite viability is assessed using robust colorimetric or fluorometric assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being widely employed. This method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing a reliable indicator of cell viability. The absorbance is measured at 540-570 nm, and the percentage inhibition is calculated relative to untreated controls. The IC₅₀ values (concentration causing 50% inhibition of parasite growth) are determined from dose-response curves using appropriate statistical software. It is crucial to simultaneously assess cytotoxicity against mammalian cell lines (e.g., J774 macrophages, THP-1, or Vero cells) to determine the selectivity index (SI), which is calculated as the ratio of cytotoxic concentration to antiprotozoal IC₅₀, providing a measure of the compound's therapeutic window [1].

Figure 1: Comprehensive Workflow for this compound Analysis and Bioactivity Assessment

Technical Considerations and Method Validation

Method Optimization and Validation

Comprehensive method validation is essential to ensure that the analytical method for this compound quantification produces reliable, accurate, and reproducible results. The validation should follow established guidelines such as ICH Q2(R1) and include assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity demonstrates that the method can unequivocally identify and quantify this compound in the presence of other matrix components, typically confirmed through peak purity assessment using diode array detection or mass spectrometric detection. Linearity is established by analyzing a series of standard solutions at different concentration levels, with a correlation coefficient (r²) of at least 0.995 expected for an acceptable calibration curve [2].

The accuracy of the method, expressed as percentage recovery, should be determined by spiking plant matrix with known concentrations of this compound standard at three different levels (low, medium, and high) across the calibration range. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), with relative standard deviation (RSD) values not exceeding 5% for standard solutions and 10-15% for complex plant matrices. The robustness of the method should be evaluated by deliberately introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to identify critical parameters that require strict control [2] [3].

Quantification and Quality Control

For absolute quantification of this compound, the availability of a well-characterized reference standard is imperative. The standard should be of high purity (preferably ≥95%) and its identity and purity thoroughly characterized using complementary techniques including NMR, HRMS, and HPLC-DAD. A series of standard solutions at different concentration levels are analyzed to establish a calibration curve, which should be prepared in the same solvent as the sample solutions to minimize matrix effects. The use of an appropriate internal standard, preferably a structurally similar compound not naturally present in the sample, is recommended to correct for variations in injection volume, detector response, and sample preparation losses [2].

For laboratories without access to this compound reference standards, quantitative NMR (qNMR) using an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) represents a viable alternative for quantification. Quality control during the analytical process should include the analysis of method blanks to check for contamination, system suitability tests to ensure instrument performance, and quality control samples (independent standard solutions at known concentrations) analyzed at regular intervals throughout the sequence to monitor method performance. For complex plant extracts, standard addition methods may be necessary to account for matrix effects that could enhance or suppress the analytical response [3].

Table 3: Method Validation Parameters for this compound Quantification

| Validation Parameter | Acceptance Criteria | Recommended Procedure |

|---|---|---|

| Specificity | No interference at retention time of analyte | Compare chromatograms of blank, standard, and sample |

| Linearity | r² ≥ 0.995 | Calibration curve with ≥5 concentration levels |

| Accuracy | Recovery 85-115% | Spike recovery at 3 concentration levels |

| Precision (Repeatability) | RSD ≤ 5% for standard, ≤15% for sample | Multiple injections of same sample (n=6) |

| LOD | S/N ratio ≥ 3 | Serial dilution of standard solution |

| LOQ | S/N ratio ≥ 10 | Serial dilution of standard solution |

| Robustness | RSD ≤ 5% for retention time and area | Deliberate variation of method parameters |

Conclusion

The quantitative analysis of this compound in plant extracts requires a systematic approach encompassing optimized extraction, thorough sample clean-up, precise chromatographic separation, and selective detection. The protocols outlined in this document provide researchers with comprehensive methodologies for the reliable quantification of this promising bioactive compound. Further research should focus on the development of validated analytical methods for this compound in different plant matrices and the exploration of its full pharmacological potential through in vitro and in vivo studies. The standardization of this compound quantification will support quality control of herbal preparations and facilitate further drug discovery efforts based on this natural product.

References

- 1. Asteraceae Plants as Sources of Compounds Against ... [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Teucrium polium L. from chemical profiling to ... [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Composition, Pharmacological Activity ... [mdpi.com]

- 4. Variations of the chemical components and biological ... [nature.com]

- 5. Approaches, Strategies and Procedures for Identifying Anti ... [mdpi.com]

Eupalestin extraction and purification techniques

Chemical Identity of Eupalestin

This compound is a pentamethoxy-methylenedioxyflavone. Its key chemical identifiers are summarized in the table below [1].

| Property | Description |

|---|---|

| CAS Number | 73340-44-0 [1] |

| Molecular Formula | C₂₁H₂₀O₉ [1] |

| Molecular Weight | 416.4 g/mol [1] |

| IUPAC Name | 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one [1] |

| Synonyms | 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF [1] |

| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC [1] |

| XLogP3 | 2.8 [1] |

Natural Source and Context

This compound is a bioactive flavonoid primarily found in the plant Ageratum conyzoides (Billy goat weed) [1] [2] [3]. Research indicates it functions as a defense molecule for the plant, showing inhibitory activity against the spore germination of pathogenic fungi [3].

General Workflow for Extraction & Purification